N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Catalog No.
S671403
CAS No.
30480-73-0
M.F
C11H14N2S
M. Wt
206.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine

CAS Number

30480-73-0

Product Name

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine

IUPAC Name

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

InChI

InChI=1S/C11H14N2S/c1-2-5-10(6-3-1)9-13-11-12-7-4-8-14-11/h1-3,5-6H,4,7-9H2,(H,12,13)

InChI Key

KVFOICMSGAUPBK-UHFFFAOYSA-N

SMILES

C1CN=C(SC1)NCC2=CC=CC=C2

Canonical SMILES

C1CN=C(SC1)NCC2=CC=CC=C2

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 30480-73-0) is a specialized heterocyclic building block characterized by a 5,6-dihydro-4H-1,3-thiazine core and an exocyclic benzylamine moiety. In industrial and medicinal chemistry procurement, it is primarily sourced as a regioselective precursor for the synthesis of fused bicyclic systems, notably imidazo[2,1-b][1,3]thiazines and their corresponding quaternary salts [1]. Unlike simpler thiazines, the presence of the N-benzyl group fundamentally alters the molecule's nucleophilic profile, directing electrophilic attack to the endocyclic nitrogen. This predictable regioselectivity makes it a critical intermediate in the development of complex pharmaceutical libraries, including targeted antitumor agents and Hedgehog pathway inhibitors [2].

Substituting N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine with closely related analogs, such as the N-phenyl (anilino) derivative or unsubstituted 2-amino-1,3-thiazines, results in catastrophic synthetic failure for specific bicyclic targets. The N-benzyl group is not merely a lipophilic appendage; it acts as a decisive regiocontrol element during quaternization and cyclization reactions [1]. When reacted with alpha-halo ketones (e.g., phenacyl bromides), the N-benzyl derivative exclusively alkylates at the ring nitrogen, enabling subsequent cyclization into imidazo[2,1-b][1,3]thiazine frameworks. In stark contrast, the N-phenyl analog alkylates at the exocyclic nitrogen, leading to divergent, non-target molecular architectures [1]. Consequently, buyers cannot use in-class substitutes if the downstream goal is the construction of endocyclic-fused imidazo-thiazine pharmacophores.

Absolute Regioselectivity in Phenacyl Bromide Alkylation

The most procurement-defining characteristic of N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine is its strict endocyclic nucleophilicity during quaternization. When reacted with substituted phenacyl bromides, 100% of the alkylation occurs at the ring nitrogen, cleanly yielding 1-benzyl-2-aryl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazinium intermediates [1]. In direct comparison, the 2-anilino (N-phenyl) analog exhibits inverted regioselectivity, reacting exclusively at the exocyclic nitrogen atom under identical conditions[1]. This binary divergence means that for the synthesis of [2,1-b]-fused imidazo-thiazines, the N-benzyl compound is a mandatory selection, as the anilino baseline cannot access the required transition state.

Evidence DimensionSite of electrophilic alkylation (regioselectivity)
Target Compound Data100% alkylation at the endocyclic (ring) nitrogen
Comparator Or Baseline2-anilino-5,6-dihydro-4H-1,3-thiazine (N-phenyl analog)
Quantified DifferenceComplete inversion of regioselectivity (endocyclic vs. exocyclic attack)
ConditionsReaction with substituted phenacyl bromides during quaternary salt formation

This absolute difference dictates the final heterocyclic skeleton, making the benzyl derivative irreplaceable for synthesizing endocyclic-fused imidazo-thiazine libraries.

Enabling Precursor for Imidazo Bicyclic Iminium Antitumor Agents

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine serves as an advanced, structurally pre-organized building block for complex therapeutic agents, specifically imidazo bicyclic iminium compounds. Patent literature demonstrates that utilizing this specific thiazine core allows for the direct, high-yield assembly of Hedgehog pathway inhibitors, bypassing the multi-step de novo synthesis of the 1,3-thiazine ring [1]. Compared to starting from basic acyclic thioureas and 1,3-dibromopropane, procuring this pre-cyclized N-benzyl derivative eliminates at least two synthetic steps and avoids the handling of volatile, highly toxic bifunctional alkylating agents in late-stage pharmaceutical development.

Evidence DimensionSynthetic step reduction and process safety
Target Compound DataDirect 1-step cyclization to imidazo[2,1-b][1,3]thiazinium core
Comparator Or BaselineDe novo synthesis from acyclic thioureas and 1,3-dibromopropane
Quantified DifferenceElimination of 2 synthetic steps and removal of highly toxic bifunctional alkylators from the workflow
ConditionsLate-stage synthesis of imidazo bicyclic iminium Hedgehog pathway inhibitors

Procuring the pre-formed thiazine ring accelerates API development timelines and improves safety profiles by avoiding hazardous aliphatic dihalides.

Lipophilicity and Protecting Group Utility

The benzyl group in CAS 30480-73-0 provides a dual function that is absent in simpler alkyl analogs (such as the N-methyl derivative). First, it imparts a calculated LogP of approximately 2.27, which enhances solubility in standard organic solvents compared to the highly polar, unsubstituted 2-amino-1,3-thiazine. Second, unlike an N-methyl group, the N-benzyl moiety can function as a cleavable protecting group. If downstream applications require a secondary exocyclic amine, the benzyl group can be removed via standard hydrogenolysis, a transformation impossible with N-methyl or N-phenyl comparators.

Evidence DimensionSolvent compatibility and functional group cleavability
Target Compound DataLogP ~2.27; benzyl group is removable via hydrogenolysis
Comparator Or BaselineN-methyl or N-phenyl derivatives
Quantified DifferenceProvides orthogonal deprotection options not available to methyl/phenyl analogs, alongside superior organic solubility vs. unsubstituted variants
ConditionsStandard synthetic handling and late-stage deprotection workflows

The cleavable nature of the benzyl group offers synthetic flexibility, allowing it to serve simultaneously as a regiocontrol element and a temporary protecting group.

Synthesis of Fused Imidazo-Thiazine Libraries

Due to its strict endocyclic alkylation profile, this compound is the optimal starting material for generating 1-benzyl-2-aryl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazinium salts and related bicyclic systems [1].

Development of Hedgehog Pathway Inhibitors

The compound serves as a critical, pre-cyclized building block in the synthesis of imidazo bicyclic iminium compounds, which are actively investigated as antitumor agents targeting solid tumors [2].

Regiocontrolled Quaternary Salt Formation

In materials science and specialized reagent design, it is used to reliably produce specific quaternary thiazine salts where the exocyclic nitrogen must remain protected or sterically shielded during the reaction [1].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

206.08776963 g/mol

Monoisotopic Mass

206.08776963 g/mol

Heavy Atom Count

14

Wikipedia

N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Dates

Last modified: 08-15-2023

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